molecular formula C13H12ClNO B8426722 5-(2-Chloro-benzyloxy)-2-methyl-pyridine

5-(2-Chloro-benzyloxy)-2-methyl-pyridine

Cat. No. B8426722
M. Wt: 233.69 g/mol
InChI Key: RMBZYMUOPWDAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296711B2

Procedure details

5-Hydroxy-2-methylpyridine (available from Aldrich Chemical Company, Inc., 1001 West Saint Paul Avenue, Milwaukee, Wis. 53233, USA; 5.00 g, 45.8 mmol) was dissolved in DMF (90 mL) and K2CO3 (6.9 g, 50 mmol) and tetrabutylammonium iodide (2 g, 5.4 mmol) were added. 2-Chlorobenzyl chloride (6.4 mL, 50.6 mmol) was added and the mixture was stirred at room temperature for 20 h. The reaction mixture was partitioned between EtOAc (300 mL) and H2O (300 mL). The organic layer was dried (Na2SO4), filtered, evaporated, and purified by chromatography (30% EtOAc/hexane) to give 5-(2-chloro-benzyloxy)-2-methyl-pyridine (7.00 g, 66%) as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.C([O-])([O-])=O.[K+].[K+].[Cl:15][C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH2:18]Cl>CN(C=O)C.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:15][C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH2:18][O:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
6.4 mL
Type
reactant
Smiles
ClC1=C(CCl)C=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc (300 mL) and H2O (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography (30% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=C(COC=2C=CC(=NC2)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.